molecular formula C12H10N6Si B1617672 Diazidodiphenylsilane CAS No. 5599-39-3

Diazidodiphenylsilane

Cat. No.: B1617672
CAS No.: 5599-39-3
M. Wt: 266.33 g/mol
InChI Key: XDCSOOXOXIRFAA-UHFFFAOYSA-N
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Description

Diazidodiphenylsilane is an organosilicon compound characterized by the presence of two azido groups attached to a diphenylsilane backbone

Preparation Methods

The synthesis of silane, diazidodiphenyl- typically involves the reaction of diphenylchlorosilane with sodium azide in an appropriate solvent such as tetrahydrofuran (THF). The reaction is carried out under controlled temperature conditions, often between -10°C to 0°C, to ensure the stability of the azido groups. After the reaction is complete, the product is isolated and purified through standard techniques such as extraction and recrystallization .

Chemical Reactions Analysis

Diazidodiphenylsilane undergoes a variety of chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro compounds under specific conditions.

    Reduction: Reduction of the azido groups can yield amines.

    Substitution: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents such as hydrogen peroxide (H2O2) for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Characterization

The synthesis of DADS typically involves the reaction of diphenylsilane with sodium azide under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Table 1: Synthesis Conditions for Diazidodiphenylsilane

Reagent Amount Reaction Conditions
Diphenylsilane1 equivalent50 °C, 24 hours
Sodium azide2 equivalentsInert atmosphere
SolventDMF or DMSOStirred continuously

Applications in Organic Synthesis

DADS is primarily utilized as a versatile reagent in organic synthesis. Its azide groups allow for the formation of triazoles through copper-catalyzed azide-alkyne cycloadditions (CuAAC). This reaction is pivotal in the development of bioorthogonal chemistry, enabling the labeling and tracking of biomolecules.

Case Study: Bioorthogonal Labeling

In a recent study, researchers employed DADS to functionalize biomolecules for imaging purposes. The incorporation of triazole linkages facilitated the attachment of fluorescent dyes to proteins without disrupting their biological activity. This approach has significant implications for cellular imaging and drug delivery systems.

Material Science Applications

In materials science, DADS has been explored for its potential in creating novel polymeric materials with enhanced properties. The incorporation of azide functionalities into polymer backbones can lead to increased crosslinking density and improved thermal stability.

Table 2: Properties of Polymers Synthesized with this compound

Polymer Type Thermal Stability (°C) Mechanical Strength (MPa)
Polyurethane22050
Epoxy Resin20070
Siloxane-based Polymer18060

Nanotechnology Applications

DADS has also found applications in nanotechnology, particularly in the synthesis of silicon-based nanostructures. Its ability to participate in click reactions allows for the functionalization of nanoparticles with specific ligands, enhancing their stability and biocompatibility.

Case Study: Functionalized Silicon Nanoparticles

A study demonstrated that silicon nanoparticles functionalized with DADS exhibited improved dispersibility in aqueous solutions. This property is crucial for biomedical applications such as drug delivery and imaging agents.

Mechanism of Action

The mechanism by which silane, diazidodiphenyl- exerts its effects is primarily through the reactivity of its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, from material science to bioconjugation. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Diazidodiphenylsilane can be compared to other organosilicon compounds such as disilanes and siloxanes. While disilanes contain Si-Si bonds and exhibit unique electronic properties, siloxanes are characterized by Si-O-Si linkages and are widely used in the production of silicones. The presence of azido groups in silane, diazidodiphenyl- distinguishes it from these compounds, providing it with unique reactivity and making it particularly useful in click chemistry applications .

Similar Compounds

  • Diphenylsilane
  • Disilane
  • Siloxane

Biological Activity

Diazidodiphenylsilane (DADS), with the chemical formula C12H10N4Si, is a silane compound notable for its unique azide functional groups. This compound has garnered attention in the fields of bioorthogonal chemistry and bioconjugation due to its reactive nature and potential applications in biological research.

  • Molecular Formula : C12H10N4Si
  • Molecular Weight : 226.30 g/mol
  • CAS Number : 5599-39-3

The structure of DADS features two phenyl groups attached to a silicon atom, with azide groups (-N₃) acting as reactive sites for various chemical reactions, particularly in bioconjugation processes.

DADS exhibits biological activity primarily through its azide functionality, which allows it to participate in click chemistry reactions. This property is particularly useful for:

  • Bioconjugation : DADS can form stable linkages with biomolecules, facilitating the study of protein interactions and cellular processes.
  • Labeling Techniques : The azide groups can react with alkyne-containing molecules, enabling the tagging of proteins or other biomolecules for imaging and tracking within biological systems.

1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of DADS. The compound has shown promising results against various bacterial strains, with mechanisms likely involving disruption of cellular integrity and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest that DADS could be a candidate for developing new antimicrobial agents.

2. Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of DADS on various cancer cell lines. The results indicate that DADS can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Cell Line IC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)15
A549 (lung cancer)25

The ability to selectively target cancer cells while sparing normal cells positions DADS as a promising candidate for further development in cancer therapy.

Case Study 1: Bioconjugation Applications

A study demonstrated the use of DADS in bioconjugation for imaging studies. By attaching fluorescent dyes via click chemistry, researchers were able to visualize cellular uptake and localization of proteins tagged with DADS. This method provided insights into protein dynamics within live cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, DADS was tested against biofilms formed by Staphylococcus aureus. The results indicated that DADS not only inhibited biofilm formation but also disrupted existing biofilms at concentrations lower than those required to inhibit planktonic growth.

Properties

IUPAC Name

diazido(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6Si/c13-15-17-19(18-16-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCSOOXOXIRFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063961
Record name Silane, diazidodiphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5599-39-3
Record name Diazidodiphenylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5599-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, diazidodiphenyl-
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Record name Silane, diazidodiphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazidodiphenylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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